molecular formula C8H4F3NO3S B2469595 4-(Trifluoromethylsulfonyl)phenylisocyanate CAS No. 55226-16-9

4-(Trifluoromethylsulfonyl)phenylisocyanate

Cat. No.: B2469595
CAS No.: 55226-16-9
M. Wt: 251.18
InChI Key: NCQGDHKDNABQIX-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulfonyl)phenylisocyanate is an organic compound with the molecular formula C8H4F3NO3S. It is characterized by the presence of a trifluoromethylsulfonyl group attached to a phenyl ring, which is further connected to an isocyanate group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethylsulfonyl)phenylisocyanate typically involves the reaction of 4-(Trifluoromethylsulfonyl)aniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanate compound. The general reaction can be represented as follows:

4-(Trifluoromethylsulfonyl)aniline+PhosgeneThis compound+HCl\text{4-(Trifluoromethylsulfonyl)aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4-(Trifluoromethylsulfonyl)aniline+Phosgene→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving the use of advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethylsulfonyl)phenylisocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Often used to enhance the reaction rates and selectivity.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

4-(Trifluoromethylsulfonyl)phenylisocyanate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylsulfonyl)phenylisocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The trifluoromethylsulfonyl group enhances the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylisocyanate
  • 4-(Trifluoromethylsulfonyl)aniline
  • 4-(Trifluoromethylsulfonyl)phenylcarbamate

Uniqueness

4-(Trifluoromethylsulfonyl)phenylisocyanate is unique due to the presence of both the trifluoromethylsulfonyl and isocyanate groups. This combination imparts distinct reactivity and stability, making it a versatile compound in synthetic chemistry. The trifluoromethylsulfonyl group enhances the electrophilicity of the isocyanate group, leading to more efficient reactions with nucleophiles.

Properties

IUPAC Name

1-isocyanato-4-(trifluoromethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3S/c9-8(10,11)16(14,15)7-3-1-6(2-4-7)12-5-13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQGDHKDNABQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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